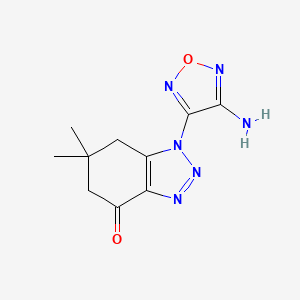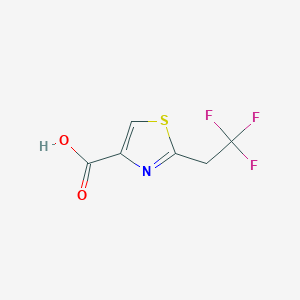
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamide compounds. This compound has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphodiesterases, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to improve cardiovascular function and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments include its high potency and selectivity, which makes it an ideal candidate for studying specific cellular processes. However, the limitations of using this compound include its potential toxicity and limited solubility, which can make it challenging to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide in scientific research. One potential direction is the development of new analogs of this compound with improved potency and selectivity. Additionally, this compound can be used in combination with other drugs to enhance their efficacy in the treatment of various diseases. Finally, further studies are needed to explore the potential applications of this compound in other areas of research, such as neuroscience and immunology.
Conclusion:
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has shown promising results in scientific research. This compound has potential applications in the treatment of various diseases and can be used as a tool for studying specific cellular processes. While there are some limitations to using this compound in lab experiments, its advantages make it an ideal candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 6-morpholinopyridazine-3-carboxylic acid with 4-aminophenylsulfonamide and trifluoromethyl benzene in the presence of a suitable coupling agent. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively used in scientific research, especially in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c22-21(23,24)16-2-1-3-18(14-16)32(29,30)27-17-6-4-15(5-7-17)19-8-9-20(26-25-19)28-10-12-31-13-11-28/h1-9,14,27H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUUSUGKRISAAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2412248.png)
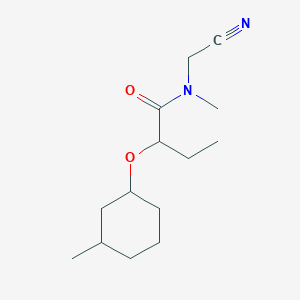

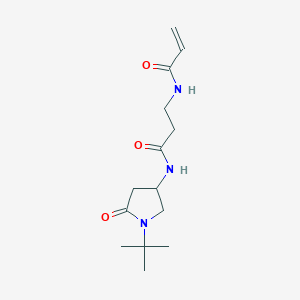
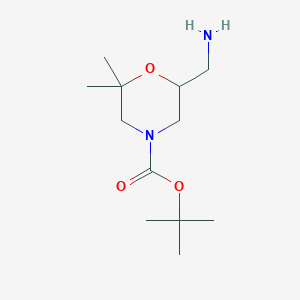
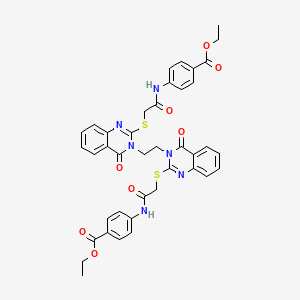
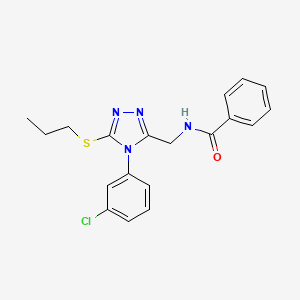
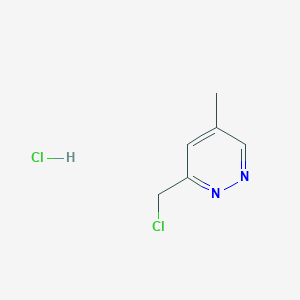
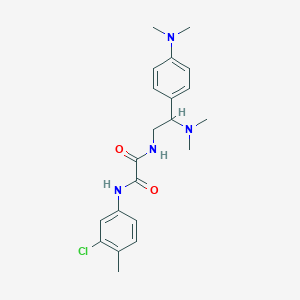
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2412265.png)

